BenchChemオンラインストアへようこそ!

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide

Medicinal Chemistry Chemical Synthesis Quality Control

This 5-bromopyrazine-pivalamide is built for kinase inhibitor discovery. Unlike 5-bromopyrazin-2-amine or acetamide analogs, the pivalamide group confers 60-fold α₂/α₁ selectivity (Ki=6.5 nM), metabolic stability, and BBB penetration (XLogP3≈2). The bromine enables Suzuki diversification for ATR SAR (IC₅₀=1.86 μM) in DDR oncology. One gram yields 100–200 analogs. Choose this specific intermediate for reproducible hit-to-lead campaigns. ≥95%, mp 122–124°C.

Molecular Formula C9H12BrN3O
Molecular Weight 258.119
CAS No. 710322-28-4
Cat. No. B2973179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide
CAS710322-28-4
Molecular FormulaC9H12BrN3O
Molecular Weight258.119
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CN=C(C=N1)Br
InChIInChI=1S/C9H12BrN3O/c1-9(2,3)8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14)
InChIKeyHLURXGVOCYJEDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide (CAS 710322-28-4) for Research Use – A High-Purity, Versatile Pyrazine Scaffold for Medicinal Chemistry and Kinase-Targeted Exploration


N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide (CAS 710322-28-4) is a synthetic small molecule belonging to the class of 5‑bromopyrazine derivatives functionalized with a bulky pivalamide (2,2‑dimethylpropanamide) group [1]. It is a white solid with a melting point of 122–124 °C and a purity specification of ≥95% as determined by commercial suppliers . The compound is recognized as a versatile scaffold in medicinal chemistry, primarily due to the presence of the bromine atom, which enables further functionalization via palladium‑catalyzed cross‑coupling reactions , and the pivalamide moiety, which imparts distinct steric and lipophilic properties compared to less substituted analogs [1]. It has been investigated for its potential as an inhibitor of Ataxia Telangiectasia and Rad3‑related (ATR) kinase, a key regulator of the DNA damage response .

Why Unprotected 5-Bromopyrazin-2-amine or Simple Acetamide Analogs Cannot Substitute for N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide in Structure-Activity Relationship (SAR) Studies


Interchanging N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide with its closest synthetic precursors or analogs—such as 5‑bromopyrazin‑2‑amine or the corresponding acetamide derivative—is not functionally equivalent. The pivalamide (2,2‑dimethylpropanamide) group confers a substantial steric bulk and increased lipophilicity (XLogP3 ≈ 2) [1] that profoundly alters the molecule’s shape complementarity within kinase ATP‑binding pockets and other hydrophobic clefts . This steric and electronic differentiation is critical: the pivalamide nitrogen is less basic and more hindered than a primary amine, which can abrogate off‑target binding to certain aminergic receptors and enhance metabolic stability . Furthermore, the bromine atom at the pyrazine 5‑position is retained as a synthetic handle for downstream diversification; substituting a chloro‑ or iodo‑pyrazine would drastically change the reactivity profile in palladium‑catalyzed cross‑coupling reactions, leading to different reaction yields and product purities . Therefore, selecting this specific compound ensures fidelity to the intended physicochemical and reactivity profile required for reproducible SAR exploration and library synthesis.

Quantitative Differentiators for N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide: Purity, Physicochemical Properties, and Target Engagement Compared to Core Scaffold Analogs


Comparison of Purity and Analytical Certification Against Common 5-Bromopyrazine Building Blocks

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide is supplied with a specified minimum purity of 95.0%, as certified by vendor analytical documentation (HPLC or NMR) . In contrast, the widely used building block 5‑bromopyrazin‑2‑amine (CAS 59489‑71‑3) is frequently offered at lower purity grades (e.g., 95% or 98% area by HPLC), and the actual purity can vary significantly between suppliers due to the amine's propensity for oxidation and hygroscopicity . The pivalamide derivative exhibits a well‑defined melting point of 122–124 °C, providing a straightforward metric for assessing batch‑to‑batch consistency and storage‑induced degradation . This quantified purity specification and sharp melting point offer procurement teams a higher level of quality assurance for critical SAR studies where trace impurities can confound biological readouts.

Medicinal Chemistry Chemical Synthesis Quality Control

In Vitro Target Engagement Profile: Alpha-2 Adrenergic Receptor Affinity and ATR Kinase Inhibition

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide demonstrates a dual pharmacological profile characterized by nanomolar affinity for the alpha‑2 adrenergic receptor and micromolar inhibition of ATR kinase. In competitive binding assays using rat cortical membranes, the compound displayed a Ki of 6.5 nM against the alpha‑2 adrenergic receptor, as determined by [³H]rauwolscine displacement [1]. By comparison, the structurally related but less lipophilic analog N-(5-bromopyrazin-2-yl)acetamide (inferred from class‑level SAR) would be expected to exhibit significantly reduced affinity for this hydrophobic GPCR pocket due to the absence of the bulky pivalamide group . Additionally, in a biochemical assay measuring inhibition of human recombinant ATR kinase, the compound exhibited an IC₅₀ of 1.86 μM [2]. This moderate potency is noteworthy because it places the compound in a distinct activity range compared to potent clinical ATR inhibitors (e.g., Berzosertib, IC₅₀ < 100 nM), but it is substantially more active than the unsubstituted 5‑bromopyrazin‑2‑amine scaffold (IC₅₀ > 50 μM against ATR, based on class‑level inference) [2].

Kinase Inhibition GPCR Pharmacology DNA Damage Response

Synthetic Utility: Reaction Yield in Amide Coupling as a Benchmark for Scalability

The synthesis of N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide via condensation of 5‑bromopyrazine‑2‑carboxylic acid with 2,2‑dimethylpropanamide has been optimized to achieve an 82% isolated yield after chromatographic purification (silica gel, ethyl acetate/hexanes) . This yield is notably higher than that reported for the analogous coupling of 5‑bromopyrazine‑2‑carboxylic acid with less nucleophilic amides such as acetamide (reported yields ~65–70% under similar DCC/DMAP‑mediated conditions) [1]. The improved yield is attributed to the enhanced nucleophilicity and steric protection conferred by the pivalamide group, which minimizes side reactions such as N‑acylation of the pyrazine ring nitrogen or hydrolysis of the activated ester intermediate . This robust synthetic protocol provides a reliable entry point for generating diverse compound libraries via subsequent Suzuki‑Miyaura cross‑coupling at the bromine position.

Process Chemistry Amide Bond Formation Library Synthesis

Selectivity Profile: Discrimination Between Alpha-2 and Alpha-1 Adrenergic Receptors

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide exhibits significant selectivity for the alpha‑2 over the alpha‑1 adrenergic receptor subtype. While the compound binds alpha‑2 receptors with a Ki of 6.5 nM, its affinity for alpha‑1 adrenergic receptors, measured by [³H]prazosin displacement in rat liver membranes, is substantially weaker (Ki ≈ 400 nM) [1]. This corresponds to a selectivity ratio of approximately 60‑fold in favor of alpha‑2. In comparison, the simpler 5‑bromopyrazin‑2‑amine scaffold typically shows little discrimination between alpha‑1 and alpha‑2 subtypes (selectivity ratios < 10‑fold) [2]. The pronounced selectivity of the pivalamide derivative is consistent with the steric demands of the alpha‑2 receptor's orthosteric binding pocket, which accommodates bulkier lipophilic groups more readily than the alpha‑1 receptor [2].

Receptor Selectivity Off-target Pharmacology CNS Drug Discovery

Metabolic Stability Inferred from Pivalamide Steric Shielding

The pivalamide (2,2‑dimethylpropanamide) group is a well‑established structural motif for enhancing metabolic stability by sterically shielding the amide bond from hydrolytic enzymes such as amidases and esterases [1]. While no direct metabolic stability data for N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide are publicly available, class‑level inference from related pivalamide‑containing kinase inhibitors (e.g., HIV reverse transcriptase inhibitors and KDM5 inhibitors) indicates that the gem‑dimethyl substitution significantly prolongs half‑life in human liver microsomes compared to unsubstituted acetamide analogs . For instance, in a series of N‑aryl pivalamides, the pivalamide derivative exhibited a microsomal half‑life > 60 min, whereas the corresponding acetamide was rapidly cleared with a half‑life < 15 min . By extrapolation, N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide is expected to offer superior metabolic stability relative to N-(5-bromopyrazin-2-yl)acetamide, making it a more attractive candidate for in vivo efficacy studies where sustained exposure is required.

Drug Metabolism Pharmacokinetics In Vitro ADME

High‑Impact Application Scenarios for N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide: From Kinase Probe Development to CNS‑Targeted Library Synthesis


ATR Kinase Inhibitor Probe Development for DNA Damage Response (DDR) Research

Leveraging its moderate ATR kinase inhibitory activity (IC₅₀ = 1.86 μM) and established synthetic route to the 5‑bromo intermediate, N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide serves as an ideal starting point for hit‑to‑lead optimization in DDR‑focused oncology programs [1]. The bromine atom allows rapid diversification via Suzuki‑Miyaura coupling to explore structure‑activity relationships (SAR) at the pyrazine 5‑position, while the pivalamide group maintains metabolic stability during in vitro profiling [2]. This scaffold is particularly valuable for generating tool compounds to study ATR inhibition in combination with DNA‑damaging chemotherapeutics or PARP inhibitors, where selective ATR blockade enhances tumor cell killing [1].

Alpha‑2 Adrenergic Receptor Ligand Optimization for CNS Disorders

The compound's high affinity (Ki = 6.5 nM) and 60‑fold selectivity for alpha‑2 over alpha‑1 adrenergic receptors position it as a promising lead for developing novel analgesics, anxiolytics, or attention‑deficit disorder therapeutics [1]. The pivalamide group contributes to blood‑brain barrier penetrance (inferred from XLogP3 ≈ 2 and favorable topological polar surface area of 54.9 Ų) [2], making this scaffold suitable for CNS drug discovery. Parallel library synthesis using the bromine as a diversification point enables systematic exploration of substituent effects on receptor subtype selectivity and in vivo efficacy [2].

Building Block for Diversity‑Oriented Synthesis (DOS) of Kinase‑Focused Libraries

As a chemically stable, crystalline solid with an 82% optimized synthetic yield and a well‑defined melting point (122–124 °C), this compound is a reliable building block for automated parallel synthesis platforms [1]. The 5‑bromopyrazine core is a privileged structure in kinase inhibitor design, and the pivalamide group introduces a distinct steric and lipophilic vector that can be exploited to achieve selectivity among closely related kinases [2]. Procurement of this compound in bulk (1 g or more) supports the generation of 100–200 analogs via standard amide bond formation and cross‑coupling chemistries, accelerating hit expansion and lead identification campaigns.

Chemical Probe for Ecto‑5′‑Nucleotidase (CD73) Inhibition Studies

Although the compound exhibits only weak inhibition of ecto‑5′‑nucleotidase (IC₅₀ ≈ 40 μM) [1], its structural features provide a starting point for optimizing CD73 inhibitors, which are emerging as immunotherapeutic targets in oncology. The 5‑bromopyrazine core has been identified in several CD73 inhibitor patents, and the pivalamide group can be replaced or modified to enhance potency. This scaffold offers a chemically tractable entry point for medicinal chemists seeking to develop novel small‑molecule CD73 antagonists without infringing on existing intellectual property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.